molecular formula C7H3F3N2S B15094629 3-((Trifluoromethyl)thio)picolinonitrile

3-((Trifluoromethyl)thio)picolinonitrile

Katalognummer: B15094629
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: NWYUCORTYBEEKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Trifluoromethyl)thio)picolinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is known for its unique structure, which includes a trifluoromethylthio group attached to a picolinonitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)picolinonitrile typically involves the introduction of a trifluoromethylthio group to a picolinonitrile precursor. One common method includes the reaction of 2-chloronicotinonitrile with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Trifluoromethyl)thio)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted picolinonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((Trifluoromethyl)thio)picolinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-((Trifluoromethyl)thio)picolinonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethyl)picolinonitrile: Similar in structure but lacks the sulfur atom.

    2-Cyano-3-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-((Trifluoromethyl)thio)picolinonitrile is unique due to the presence of both a trifluoromethylthio group and a nitrile group on the same molecule. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H3F3N2S

Molekulargewicht

204.17 g/mol

IUPAC-Name

3-(trifluoromethylsulfanyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H

InChI-Schlüssel

NWYUCORTYBEEKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C#N)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.